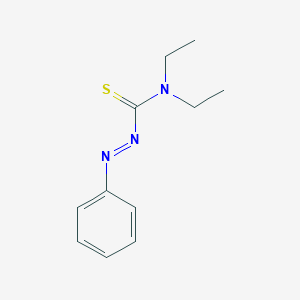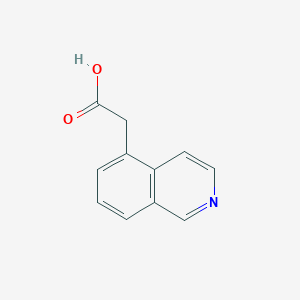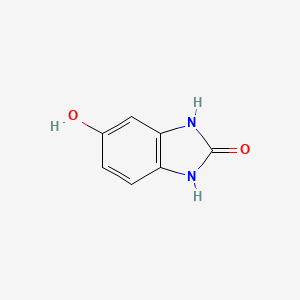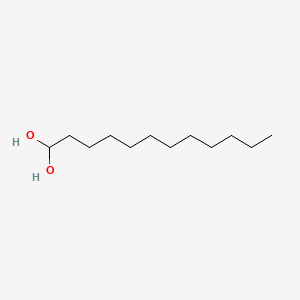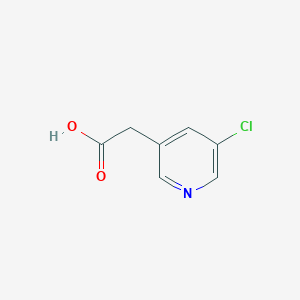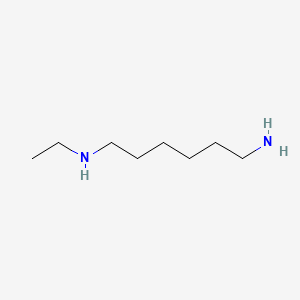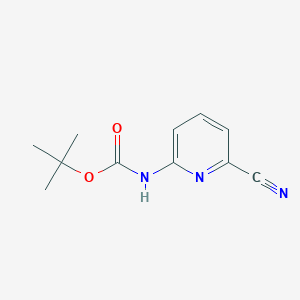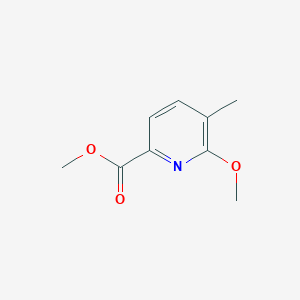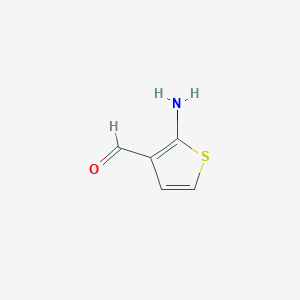
4,6-Quinolinediamine
Vue d'ensemble
Description
4,6-Quinolinediamine is a chemical compound with the molecular formula C9H9N3 . It has a molecular weight of 159.188 Da . The compound is typically found in a pale-yellow to yellow-brown solid form .
Synthesis Analysis
The synthesis of quinoline and its analogues, including 4,6-Quinolinediamine, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 4,6-Quinolinediamine consists of a benzene ring fused with a pyridine moiety . The InChI code for 2-ethyl-4,6-quinolinediamine, a derivative of 4,6-Quinolinediamine, is 1S/C11H13N3/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-6H,2,12H2,1H3,(H2,13,14) .Physical And Chemical Properties Analysis
4,6-Quinolinediamine is a pale-yellow to yellow-brown solid . . The compound has a molecular weight of 159.188 Da .Applications De Recherche Scientifique
Antimalarial and Antileishmanial Research
A study explored the synthesis of 3- and 5-quinolinediamines, structurally related to primaquine and 4-methylprimaquine, for potential antimalarial and antileishmanial activities. These compounds were tested against Plasmodium berghei in mice and Leishmania donovani in hamsters. While most were found inactive, one specific compound showed curative effects against Plasmodium cynmolgi in rhesus monkeys (Khan & LaMontagne, 1979).
Catalytic Synthesis for Biological Activities
Research into the asymmetric hydrogenation of quinolines led to the efficient synthesis of 1,2,3,4-tetrahydroquinolines with significant enantioselectivity. These compounds, including various quinoline derivatives, are key intermediates in the synthesis of biologically active tetrahydroquinolines, which are used in antibacterial agents such as flumequine (Wang et al., 2011).
Folate Antagonists and Antitumor Properties
A series of 6-[(arylamino)methyl]-2,4-quinazolinediamines demonstrated potent antimalarial, antibacterial, and antitumor activities. One compound, trimetrexate, showed a broad spectrum of antitumor effects and was evaluated for potential clinical trials (Elslager et al., 1983).
Quinolone as a Multivalent Scaffold in Medicinal Chemistry
The 4-quinolone-3-carboxylic acid motif has been identified as a privileged structure in medicinal chemistry. Quinolones have demonstrated antibacterial, antitumor, anti-HIV, and cannabinoid receptor modulating activities. This review discusses the therapeutic potentials of these novel classes of pharmacologically active compounds (Mugnaini et al., 2009).
Mécanisme D'action
While the specific mechanism of action for 4,6-Quinolinediamine is not provided, quinoline compounds are known to play a significant role in medicinal chemistry. For instance, cyclin-dependent kinases (CDKs), including CDK4/6, are often targeted in cancer therapy. The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase, and its deregulation or overexpression can induce abnormal cell proliferation and cancer development .
Orientations Futures
The future directions for 4,6-Quinolinediamine and similar compounds are likely to be influenced by ongoing research into their potential applications, particularly in the field of medicinal chemistry. For example, research into the use of CDK4/6 inhibitors in cancer therapy could lead to new therapeutic strategies .
Propriétés
IUPAC Name |
quinoline-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWVYRACZMFUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344097 | |
| Record name | 4,6-Quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Quinolinediamine | |
CAS RN |
40107-09-3 | |
| Record name | 4,6-Quinolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40107-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




